Cas no 5428-09-1 (2-Allylisoindoline-1,3-dione)

2-Allylisoindoline-1,3-dione is a versatile organic compound featuring an isoindoline-1,3-dione core substituted with an allyl group. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for functionalized heterocycles or polymer intermediates. The allyl group offers opportunities for further derivatization via reactions such as cross-coupling or radical additions, enhancing its utility in medicinal chemistry and materials science. Its stability under standard conditions ensures ease of handling, while its moderate polarity facilitates purification. The compound’s balanced reactivity profile makes it valuable for researchers exploring novel synthetic pathways or designing specialized molecular architectures.
2-Allylisoindoline-1,3-dione structure
2-Allylisoindoline-1,3-dione structure
Product name:2-Allylisoindoline-1,3-dione
CAS No:5428-09-1
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD00158662
CID:383283
PubChem ID:224401

2-Allylisoindoline-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-Allylisoindoline-1,3-dione
    • N-Allylphthalimide
    • 1H-Isoindole-1,3(2H)-dione, 2-(2-propen-1-yl)-
    • 2-allyl-isoindole-1,3-dione
    • 2-prop-2-enylisoindole-1,3-dione
    • IFLAB-BB F1799-0016
    • 2-(2-Propenyl)-2H-isoindole-1,3-dione
    • 2-Allyl-1,3-dihydro-2H-isoindole-1,3-dione
    • 2-Allyl-2H-isoindole-1,3-dione
    • N-(2-Propenyl)phthalimide
    • N-allyl-phthalimide
    • SB66151
    • NSC-12801
    • EU-0067537
    • 2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • FT-0691527
    • SR-01000395223-1
    • CS-W021537
    • 2-Allyl-1H-isoindole-1,3(2H)-dione #
    • AKOS001577755
    • 2-(2-propenyl)-1H-Isoindole-1,3(2H)-dione
    • EN300-109169
    • SR-01000395223
    • 2-Allyl-1H-isoindole-1,3(2H)-dione
    • J-522970
    • 5428-09-1
    • SCHEMBL170913
    • DTXSID50279481
    • 2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione
    • FS-3712
    • MFCD00158662
    • N-Allylphthalimid
    • NSC12801
    • A913788
    • 1H-Isoindole-1,3(2H)-dione, 2-(2-propenyl)-
    • SY055438
    • STK396869
    • 2-(PROP-2-EN-1-YL)ISOINDOLE-1,3-DIONE
    • A2696
    • DB-012715
    • MDL: MFCD00158662
    • Inchi: InChI=1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2
    • InChI Key: MHHGQWMCVNQHLG-UHFFFAOYSA-N
    • SMILES: O=C1N(CC=C)C(C2=C1C=CC=C2)=O

Computed Properties

  • Exact Mass: 187.06300
  • Monoisotopic Mass: 187.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.4A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 68.0 to 72.0 deg-C
  • Boiling Point: 295°C(lit.)
  • Flash Point: 129.0±13.9 °C
  • Refractive Index: 1.591
  • PSA: 37.38000
  • LogP: 1.40650
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-Allylisoindoline-1,3-dione Security Information

2-Allylisoindoline-1,3-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Allylisoindoline-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068105-250mg
2-Allylisoindoline-1,3-dione
5428-09-1 98%
250mg
¥50.00 2024-05-09
Chemenu
CM147144-1g
2-allylisoindoline-1,3-dione
5428-09-1 95%
1g
$*** 2023-05-30
ChemScence
CS-W021537-1g
2-Allylisoindoline-1,3-dione
5428-09-1
1g
$68.0 2022-04-27
Enamine
EN300-109169-0.1g
2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione
5428-09-1 95%
0.1g
$21.0 2023-10-27
eNovation Chemicals LLC
D518061-1g
2-Allylisoindoline-1,3-dione
5428-09-1 97%
1g
$235 2024-05-24
eNovation Chemicals LLC
D518061-5g
2-Allylisoindoline-1,3-dione
5428-09-1 97%
5g
$450 2024-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD232464-1g
2-Allylisoindoline-1,3-dione
5428-09-1 95%
1g
¥118.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068105-100g
2-Allylisoindoline-1,3-dione
5428-09-1 98%
100g
¥6428.00 2024-05-09
eNovation Chemicals LLC
Y0983224-10g
2-Allylisoindoline-1,3-dione
5428-09-1 95%
10g
$300 2024-08-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63724-1g
N-Allylphthalimide, 97%
5428-09-1 97%
1g
¥5367.00 2023-02-26

Additional information on 2-Allylisoindoline-1,3-dione

Introduction to 2-Allylisoindoline-1,3-dione (CAS No. 5428-09-1)

2-Allylisoindoline-1,3-dione, with the chemical identifier CAS No. 5428-09-1, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the isoindoline class, a structural motif that is widely recognized for its biological activity and potential therapeutic applications. The presence of an allyl group at the 2-position introduces unique reactivity, making it a valuable scaffold for the development of novel bioactive molecules.

The chemical structure of 2-Allylisoindoline-1,3-dione consists of a fused bicyclic system comprising an indoline ring and a diketone moiety. This arrangement imparts distinct electronic and steric properties, which can be exploited to modulate interactions with biological targets. The diketone group is particularly noteworthy, as it serves as a versatile pharmacophore that can undergo various chemical transformations, including condensation reactions, Michael additions, and oxidation processes. These reactions are instrumental in synthesizing more complex derivatives with tailored biological activities.

In recent years, there has been a growing interest in exploring the pharmacological potential of 2-Allylisoindoline-1,3-dione and its derivatives. One of the most compelling areas of research has been its application in the development of anticancer agents. Studies have demonstrated that isoindoline derivatives can exhibit inhibitory effects on various kinases and other enzymes involved in tumor progression. Specifically, modifications to the allylisoindoline core have shown promise in disrupting microtubule formation and inducing apoptosis in cancer cells. These findings have prompted further investigation into optimizing the compound's solubility, bioavailability, and target specificity.

Another promising application of 2-Allylisoindoline-1,3-dione lies in its role as a precursor for synthesizing small-molecule inhibitors targeting infectious diseases. The compound's structural framework allows for the introduction of functional groups that can interact with viral proteases or bacterial enzymes essential for pathogen survival. For instance, researchers have explored its utility in developing inhibitors against the hepatitis C virus (HCV) protease, where modifications to the allyl group enhance binding affinity and reduce resistance development. Such studies highlight the compound's versatility as a building block for antiviral therapies.

The synthesis of 2-Allylisoindoline-1,3-dione typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the condensation of an allylacetic acid derivative with an indole derivative under basic conditions, followed by oxidation to introduce the diketone functionality. Advances in catalytic methods have further refined these processes, enabling higher yields and improved selectivity. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional substituents at specific positions within the isoindoline ring, expanding the library of possible derivatives.

From a computational chemistry perspective, 2-Allylisoindoline-1,3-dione has been extensively studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can effectively bind to proteins involved in neurological disorders such as Alzheimer's disease and Parkinson's disease. The allyl group, in particular, has been identified as a key determinant of binding affinity, suggesting its importance in designing neuroprotective agents. These computational insights have guided experimental efforts toward developing more potent and selective isoindoline-based drugs.

The pharmacokinetic properties of 2-Allylisoindoline-1,3-dione are also subjects of considerable interest. Research has focused on optimizing its metabolic stability and oral bioavailability through structural modifications. For instance, introducing hydrophilic groups near the diketone moiety has been shown to enhance water solubility while maintaining biological activity. Additionally, prodrug strategies have been explored to improve absorption and distribution within the body. Such efforts are critical for translating promising preclinical findings into effective clinical treatments.

In conclusion,2-Allylisoindoline-1,3-dione (CAS No. 5428-09-1) represents a structurally intriguing compound with significant potential in medicinal chemistry and drug discovery. Its unique combination of reactivity and biological activity makes it an attractive scaffold for developing novel therapeutic agents targeting cancer, infectious diseases, and neurological disorders. Continued research into its synthetic pathways and pharmacological properties will likely yield innovative treatments with broad clinical applicability.

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